1-(5-Hydroxy-1,2-dimethylindol-3-yl)ethanone
Description
Properties
IUPAC Name |
1-(5-hydroxy-1,2-dimethylindol-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-7-12(8(2)14)10-6-9(15)4-5-11(10)13(7)3/h4-6,15H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBKVVYIQKBYAGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C)C=CC(=C2)O)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
A representative procedure involves refluxing a mixture of 1,2-dimethylindole-5-ol (synthesized via prior methylation steps), acetylacetone, and montmorillonite KSF clay in 1,2-dichloroethane. The clay catalyzes both the Mannich reaction and subsequent cyclization. Key parameters include:
Mechanistic Insights
The reaction proceeds via:
Limitations
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Requires pre-synthesized 1,2-dimethylindole-5-ol, adding steps.
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Competing reactions at the indole N1 position may necessitate protective groups.
Ortho-Quinone Methide (o-QM) Intermediate Strategy
Building on methodologies for 5-methoxy-2,4-dimethylindole synthesis, this approach leverages o-QM intermediates to achieve regioselective C3 acetylation.
Synthetic Pathway
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Preparation of 5-hydroxy-2-methylindole : Starting from 5-hydroxy-2-methylindole, regioselective aminomethylation forms the Mannich base 5-hydroxy-4-(dimethylamino)methyl-2-methylindole .
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o-QM generation : Treatment with NaBH4 in ethanol reduces the Mannich base, yielding 5-hydroxy-2,4-dimethylindole after aromatization.
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C3 acetylation : Reaction with acetyl chloride in the presence of AlCl3 introduces the ethanone moiety.
Key Data :
Advantages Over Nenitzescu Method
-
Avoids quinone intermediates, reducing side reactions.
Hemetsberger-Knittel Indole Synthesis
This method constructs the indole ring de novo, enabling precise placement of substituents. Adapted from protocols for 5,7-dimethoxyindoles, the route involves:
Stepwise Functionalization
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Aldehyde precursor synthesis : 3,5-dimethoxybenzaldehyde is converted to a β-azidoacrylate via Hemetsberger reaction.
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Cyclization : Thermal or photolytic azide decomposition forms the indole core.
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Demethylation and acetylation : BF3·OEt2-mediated demethylation of the 5-methoxy group, followed by C3 acetylation.
Critical Modifications :
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Use of methyl vinyl ketone instead of ethyl azidoacetate to introduce the ethanone group directly.
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Selective demethylation at C5 using HBr/acetic acid preserves the 1,2-dimethyl groups.
Comparative Analysis of Methods
| Method | Yield | Complexity | Scalability |
|---|---|---|---|
| Nenitzescu Adaptation | 70–94% | Moderate | High |
| o-QM Intermediate | 50–68% | High | Moderate |
| Hemetsberger-Knittel | 40–60% | Very High | Low |
Key Observations :
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The Nenitzescu method offers the highest yields but requires pre-functionalized starting materials.
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o-QM strategies balance scalability and regioselectivity, though reduction steps limit efficiency.
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Hemetsberger synthesis is less practical for large-scale production due to multi-step protocols.
Emerging Techniques and Catalytic Innovations
Recent advances in cross-coupling catalysis suggest potential for streamlining synthesis. For example, copper-catalyzed C–H acetoxylation could directly introduce the ethanone group at C3, bypassing Friedel-Crafts acylation. Pilot studies using CuI/3,4,7,8-tetramethyl-1,10-phenanthroline systems show promise, with yields up to 65% under mild conditions.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Hydroxy-1,2-dimethylindol-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or nitrating agents like nitric acid in the presence of sulfuric acid.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated indole derivatives.
Scientific Research Applications
1-(5-Hydroxy-1,2-dimethylindol-3-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(5-Hydroxy-1,2-dimethylindol-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The hydroxyl and carbonyl groups play crucial roles in its reactivity and binding affinity to biological targets. The indole ring structure allows it to interact with various enzymes and receptors, potentially modulating their activity and leading to desired biological effects .
Comparison with Similar Compounds
Key Observations:
Antimalarial Activity: The introduction of α-thioether groups in indolyl-3-ethanones significantly enhances antimalarial potency. For example, 1-(5-chloro-1H-indol-3-yl)-2-[(4-bromophenyl)thio]ethanone achieves an IC₅₀ of 90 nM against Plasmodium falciparum, outperforming chloroquine (pIC₅₀ = 7.55). The thioether moiety likely improves membrane permeability and target engagement.
Core Structure Variations : Replacing the indole ring with benzofuran () or naphthalene () alters activity profiles. Benzofuran derivatives exhibit antifungal activity due to triazole substituents, while naphthalene-based Schiff bases show antioxidant effects via radical scavenging.
Pharmacological vs. Forensic Relevance
- Psychoactive Derivatives: Cathinone analogs like 1-(2,3-dihydro-1H-inden-5-yl)-2-phenyl-2-(pyrrolidin-1-yl)ethanone () highlight the ethanone moiety's role in psychoactivity, necessitating legislative monitoring.
Biological Activity
1-(5-Hydroxy-1,2-dimethylindol-3-yl)ethanone is a compound derived from indole, a structure known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its cytotoxic, antibacterial, and antioxidant properties based on recent research findings.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
This structure features a hydroxyl group and an ethanone moiety attached to an indole ring, which is critical for its biological activity.
Cytotoxic Activity
Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxic Effects on Cancer Cells
In a study evaluating the cytotoxic potential of several indole derivatives, this compound was found to induce apoptosis in cancer cells. The IC50 values for this compound were reported as follows:
| Cell Line | IC50 (µM) |
|---|---|
| C6 Glioma | 5.13 |
| SH-SY5Y Neuroblastoma | 24.31 |
These results indicate that the compound is particularly effective against glioma cells, suggesting its potential as an anticancer agent .
Flow cytometry analysis revealed that the compound primarily induces apoptosis through cell cycle arrest in the G0/G1 phase. The apoptosis-necrosis ratio was calculated to be approximately 15:19, indicating a strong apoptotic effect .
Antibacterial Activity
The antibacterial properties of this compound have also been investigated. It has shown promising activity against several bacterial strains.
Antibacterial Efficacy
In vitro studies demonstrated that the compound exhibits varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria:
| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 50 |
| Escherichia coli | 12 | 70 |
| Bacillus subtilis | 10 | 80 |
These findings suggest that the compound could serve as a lead for developing new antibacterial agents .
Antioxidant Activity
The antioxidant capacity of this compound has been evaluated using various assays.
Antioxidant Assays
In vitro assays such as DPPH radical scavenging and ferric reducing antioxidant power (FRAP) tests were conducted. The results indicated that the compound possesses significant antioxidant activity:
| Assay Type | IC50 (µM) |
|---|---|
| DPPH Radical Scavenging | 25 |
| FRAP | 30 |
This antioxidant activity may contribute to its cytotoxic effects in cancer cells by reducing oxidative stress .
Q & A
Q. What synthetic methodologies are recommended for preparing 1-(5-Hydroxy-1,2-dimethylindol-3-yl)ethanone?
The synthesis typically involves Friedel-Crafts acylation on the indole scaffold. Protecting groups (e.g., tert-butyldimethylsilyl for the 5-hydroxy group) prevent undesired side reactions. For example, analogous compounds like 1-(2-amino-5-methoxyphenyl)ethanone are synthesized via acetylation under anhydrous conditions using acetyl chloride and AlCl₃ as a catalyst . Post-synthesis deprotection (e.g., TBAF for silyl ethers) yields the target compound.
Q. How can NMR spectroscopy confirm the structure of this compound?
Key NMR signals include:
- ¹H NMR : A singlet for the acetyl group (δ 2.5–2.7 ppm), methyl groups on the indole nitrogen (δ ~3.2 ppm), and aromatic protons (δ 6.8–7.5 ppm).
- ¹³C NMR : Carbonyl resonance at ~200 ppm and indole carbons at 110–140 ppm. 2D experiments (HSQC, HMBC) verify connectivity, such as correlations between the acetyl group and C-3 of the indole ring .
Q. What experimental approaches determine logP and solubility for this compound?
Advanced Research Questions
Q. Which density functional theory (DFT) functionals accurately predict the electronic structure of this indole derivative?
Hybrid functionals like B3LYP (combining exact exchange and gradient corrections) achieve thermochemical accuracy within 2.4 kcal/mol for similar systems . Basis sets such as 6-311++G(d,p) capture electron delocalization in the indole-acetyl system. Key outputs include:
Q. How can molecular docking predict this compound's antimicrobial activity?
Using AutoDock Vina or Schrödinger Suite:
- Ligand preparation : Optimize geometry at the B3LYP/6-31G* level.
- Receptor selection : Bacterial targets (e.g., E. coli DNA gyrase, PDB: 1KZN).
- Docking parameters : Grid box covering catalytic residues, Lamarckian GA. Analogous ethanones show binding energies ≤−7 kcal/mol, correlating with MIC values ≤32 µg/mL .
Q. What ADMET properties should be prioritized in preclinical evaluation?
| Property | Method | Threshold |
|---|---|---|
| Permeability | Caco-2 cell assay | Papp >1×10⁻⁶ cm/s |
| Metabolic Stability | Human liver microsomes | t₁/₂ >30 min |
| hERG Inhibition | Patch clamp assay | IC₅₀ >10 µM |
| The compound’s molecular weight (205.21 g/mol) and 2 H-bond donors suggest favorable oral bioavailability . |
Q. How to resolve discrepancies between calculated and observed UV-Vis spectra?
- Include solvent effects : Use the polarizable continuum model (PCM) for ethanol.
- Account for tautomerism : The 5-hydroxy group may exist in keto-enol equilibrium.
- Compare with experimental λmax :
| Calculation (TD-DFT/B3LYP) | Experiment |
|---|---|
| 320 nm | 335 nm (Δ <5%) |
| Deviations <5% validate computational protocols . |
Q. What crystallographic strategies solve ambiguous substitution patterns?
Single-crystal X-ray diffraction with SHELXL refinement:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
